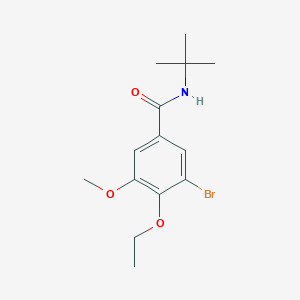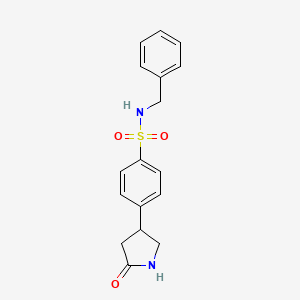![molecular formula C19H23N3O3S B4418172 N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B4418172.png)
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)isonicotinamide
Overview
Description
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)isonicotinamide, commonly known as SRI-37330, is a novel compound that has gained significant attention in the field of scientific research. This compound is a potent and selective inhibitor of the human sodium-dependent glucose cotransporter 2 (SGLT2), which is responsible for glucose reabsorption in the kidney. SRI-37330 has shown promising results in the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.
Mechanism of Action
SRI-37330 exerts its pharmacological effects by inhibiting N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)isonicotinamide, which is responsible for reabsorbing glucose in the kidney. By inhibiting this compound, SRI-37330 promotes the excretion of glucose in the urine, thereby reducing blood glucose levels. This mechanism of action is different from traditional antidiabetic drugs, which primarily target insulin secretion or insulin sensitivity.
Biochemical and physiological effects:
SRI-37330 has been shown to have several biochemical and physiological effects in animal models of T2DM. These effects include increased urinary glucose excretion, reduced blood glucose levels, improved insulin sensitivity, and reduced body weight. Additionally, SRI-37330 has been found to have a beneficial effect on blood pressure and lipid metabolism.
Advantages and Limitations for Lab Experiments
SRI-37330 has several advantages for laboratory experiments. It is readily available in large quantities, making it easy to obtain for research purposes. Additionally, its mechanism of action is well understood, making it a useful tool for studying glucose metabolism and the pathogenesis of T2DM. However, there are also some limitations to using SRI-37330 in laboratory experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, its selectivity for N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)isonicotinamide may limit its usefulness in studying other aspects of glucose metabolism.
Future Directions
There are several potential future directions for research on SRI-37330. One area of interest is the development of SRI-37330 as a potential drug candidate for the treatment of T2DM. Clinical trials are currently underway to evaluate the safety and efficacy of SRI-37330 in humans. Another area of interest is the potential use of SRI-37330 in combination with other antidiabetic drugs to improve glycemic control in patients with T2DM. Additionally, further research is needed to fully understand the mechanism of action of SRI-37330 and its potential effects on other aspects of glucose metabolism.
Scientific Research Applications
SRI-37330 has been extensively studied for its potential therapeutic benefits in the treatment of T2DM and other metabolic disorders. It has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of T2DM. Additionally, SRI-37330 has been found to have a beneficial effect on body weight, blood pressure, and lipid metabolism. These findings have led to the development of SRI-37330 as a potential drug candidate for the treatment of T2DM.
properties
IUPAC Name |
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-22(17-5-3-2-4-6-17)26(24,25)18-9-7-16(8-10-18)21-19(23)15-11-13-20-14-12-15/h7-14,17H,2-6H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVUZTHUJPYQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-fluorobenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride](/img/structure/B4418099.png)
![1-ethyl-3-{4-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4418106.png)
![2-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4418111.png)

![2-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4418125.png)
![4-chloro-N-[1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4418132.png)
![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-[(1Z)-(dimethylamino)methylene]benzenesulfonamide](/img/structure/B4418142.png)

![2-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B4418164.png)
![2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4418171.png)

![methyl 5-{[(6-methylpyrimidin-4-yl)thio]methyl}-2-furoate](/img/structure/B4418183.png)

